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Bio-12-SS-dutp

DNA Labeling Nick Translation Polymerase Efficiency

Bio-12-SS-dUTP (CAS 97068-12-7) is a chemically cleavable biotinylated deoxyuridine triphosphate analog designed for reversible affinity labeling of DNA. It contains a 12-atom linker arm with a reducible disulfide bond that connects biotin to the C-5 position of the pyrimidine base.

Molecular Formula C27H43N6O17P3S3
Molecular Weight 912.8 g/mol
CAS No. 97068-12-7
Cat. No. B1236099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBio-12-SS-dutp
CAS97068-12-7
SynonymsBio-12-SS-dUTP
biotin-12-SS-dUTP
Molecular FormulaC27H43N6O17P3S3
Molecular Weight912.8 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C27H43N6O17P3S3/c34-18-12-23(48-19(18)14-47-52(43,44)50-53(45,46)49-51(40,41)42)33-13-16(25(37)32-27(33)39)4-3-8-28-22(36)7-10-55-56-11-9-29-21(35)6-2-1-5-20-24-17(15-54-20)30-26(38)31-24/h3-4,13,17-20,23-24,34H,1-2,5-12,14-15H2,(H,28,36)(H,29,35)(H,43,44)(H,45,46)(H2,30,31,38)(H,32,37,39)(H2,40,41,42)/b4-3+
InChIKeyOWJRLHWTPUNEQA-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bio-12-SS-dUTP (CAS 97068-12-7) Procurement Guide for Chemically Cleavable Biotinylated Nucleotide


Bio-12-SS-dUTP (CAS 97068-12-7) is a chemically cleavable biotinylated deoxyuridine triphosphate analog designed for reversible affinity labeling of DNA [1]. It contains a 12-atom linker arm with a reducible disulfide bond that connects biotin to the C-5 position of the pyrimidine base [2]. This compound was developed as a functional alternative to non-cleavable biotinylated nucleotides, enabling the recovery of affinity-bound DNA under non-denaturing conditions following treatment with reducing agents such as dithiothreitol (DTT) [3].

Why Generic Substitution of Bio-12-SS-dUTP Fails in Affinity Purification Workflows


Non-cleavable biotinylated nucleotides such as Biotin-11-dUTP or Biotin-16-dUTP create an irreversible biotin-streptavidin/avidin complex, requiring harsh denaturing conditions (e.g., high temperature, chaotropic salts) for elution that can damage DNA or disrupt protein-DNA complexes [1]. Conversely, cleavable analogs like Bio-12-SS-dUTP allow for gentle, non-denaturing release of bound nucleic acids using reducing agents, preserving native structures for downstream analysis [2]. Substitution with an incorrect cleavable analog (e.g., Bio-19-SS-dUTP) may alter elution kinetics due to differences in steric accessibility of the disulfide bond, as observed in streptavidin-based systems [3]. Therefore, the choice of Bio-12-SS-dUTP versus another biotin-dUTP analog is not interchangeable and directly impacts experimental outcome.

Quantitative Differentiation Evidence for Bio-12-SS-dUTP Procurement Decisions


Enzymatic Incorporation Efficiency of Bio-12-SS-dUTP Relative to Native dTTP in Nick Translation

In a standard nick translation assay using E. coli DNA polymerase I, DNA synthesis supported by Bio-12-SS-dUTP proceeded at 35-40% the rate of an equal concentration of the native nucleotide, TTP [1]. This defines the kinetic efficiency benchmark for incorporating this cleavable analog compared to the natural substrate.

DNA Labeling Nick Translation Polymerase Efficiency

Recovery Efficiency of Affinity-Bound Bio-12-SS-dUTP-Labeled Nucleosomes via Reductive Cleavage

Bio-12-SS-dUTP-labeled nucleosomes (11S particles) bound to avidin-agarose were recovered at a high efficiency of 90% following elution with 50-500 mM dithiothreitol (DTT) [1]. This demonstrates the compound's utility for gentle, non-denaturing recovery of intact protein-DNA complexes.

Affinity Purification Nucleosome Isolation Reductive Elution

Comparative Binding and Release Kinetics: Bio-12-SS-dUTP on Avidin vs. Streptavidin Affinity Resins

When Bio-12-SS-dUTP-labeled DNA was applied to avidin vs. streptavidin columns, both proteins bound the labeled DNA equally well. However, a key difference emerged: nonbiotinylated DNA bound nonspecifically to avidin in 50 mM NaCl but not to streptavidin [1]. Furthermore, Bio-12-SS-DNA was released much more slowly from streptavidin upon DTT elution compared to avidin, attributed to steric protection of the disulfide bond [1].

Affinity Chromatography Avidin-Biotin System Streptavidin Selectivity

Binding Capacity of Bio-12-SS-dUTP-Labeled DNA to Avidin-Agarose Affinity Columns

In an affinity isolation protocol, 70% of the total nick-translated DNA labeled with Bio-12-SS-dUTP bound to an avidin-agarose column and was subsequently recovered by chemical cleavage of the linker arm [1].

Affinity Chromatography DNA Binding Capacity Column Efficiency

Linker Arm Length Comparison: Bio-12-SS-dUTP (12-Atom) vs. Bio-19-SS-dUTP (19-Atom) in Streptavidin Recovery

In Bio-19-SS-dUTP, the distance between the disulfide bond and the biotin group is approximately 10 Å greater than in Bio-12-SS-dUTP [1]. This increased linker length alleviates steric hindrance, allowing rapid and efficient DTT-mediated recovery of Bio-19-SS-DNA from streptavidin columns, whereas Bio-12-SS-DNA is recovered much more slowly [1].

Linker Arm Optimization Streptavidin Affinity Steric Accessibility

Optimal Application Scenarios for Bio-12-SS-dUTP Based on Verified Performance Data


Non-Denaturing Isolation of Intact Protein-DNA Complexes

Bio-12-SS-dUTP is uniquely suited for applications requiring the gentle, non-denaturing recovery of affinity-bound protein-DNA complexes. The demonstrated 90% recovery of intact 11S nucleosomes from avidin columns using DTT [1] provides direct evidence that the cleavable linker arm preserves native structures. This is essential for downstream analyses such as transcription factor binding studies, chromatin immunoprecipitation (ChIP), and structural biology assays where denaturation would render the sample unusable.

Avidin-Based Affinity Purification Requiring Rapid Elution

For researchers utilizing avidin (rather than streptavidin) affinity matrices, Bio-12-SS-dUTP offers a distinct advantage. Comparative data show that Bio-12-SS-DNA is released much more rapidly from avidin columns than from streptavidin columns upon DTT treatment [2]. This faster elution kinetics is beneficial in high-throughput workflows where minimizing processing time is critical, provided that the slightly higher nonspecific background binding of avidin is acceptable for the specific application.

Nucleic Acid Labeling Where Moderate Incorporation Efficiency Is Tolerable

In nick translation or other polymerase-based labeling reactions, Bio-12-SS-dUTP achieves 35-40% incorporation efficiency relative to native dTTP [3]. This moderate efficiency is quantifiably predictable and can be compensated for by adjusting enzyme concentration or incubation time. Procurement is therefore justified in workflows where the cleavable functionality is prioritized over maximal labeling density.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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